molecular formula C8H15BClN3O2 B13587248 (2-(Diethylamino)pyrimidin-5-YL)boronic acid hcl

(2-(Diethylamino)pyrimidin-5-YL)boronic acid hcl

Cat. No.: B13587248
M. Wt: 231.49 g/mol
InChI Key: DTUBTWBFSWUPEK-UHFFFAOYSA-N
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Description

[2-(Diethylamino)pyrimidin-5-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular formula of C8H14BN3O2·HCl. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran or dimethylformamide.

    Conditions: Inert atmosphere, controlled temperatures, and specific pH levels depending on the desired reaction.

Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In chemistry, [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride is widely used in the synthesis of various organic compounds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the development of new materials and molecules.

Biology and Medicine: In biological and medical research, this compound can be used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds makes it useful in the development of drug candidates and other biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable bonds is crucial in creating materials with specific properties and functions.

Mechanism of Action

The mechanism of action for [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its diethylamino group offers different electronic and steric properties compared to similar compounds, making it suitable for specific applications in organic synthesis.

Properties

Molecular Formula

C8H15BClN3O2

Molecular Weight

231.49 g/mol

IUPAC Name

[2-(diethylamino)pyrimidin-5-yl]boronic acid;hydrochloride

InChI

InChI=1S/C8H14BN3O2.ClH/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14;/h5-6,13-14H,3-4H2,1-2H3;1H

InChI Key

DTUBTWBFSWUPEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N(CC)CC)(O)O.Cl

Origin of Product

United States

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